molecular formula C29H23NO4 B2803950 3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid CAS No. 215248-49-0

3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid

Cat. No.: B2803950
CAS No.: 215248-49-0
M. Wt: 449.506
InChI Key: XAXMCMCXSAUANP-UHFFFAOYSA-N
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Description

3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid is a versatile compound used in various scientific research fields. Its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, makes it valuable in organic synthesis, drug discovery, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid typically involves the following steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group during subsequent reactions.

    Coupling Reaction: The protected amino group is coupled with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis and peptide chemistry.

    Biology: In the study of protein-ligand interactions and enzyme mechanisms.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the development of advanced materials and organic electronics.

Mechanism of Action

The mechanism of action of 3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid involves its ability to interact with specific molecular targets. The Fmoc group facilitates the protection and deprotection of amino groups, allowing for selective reactions in complex synthetic pathways. This compound can also act as a ligand, binding to proteins and enzymes to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • **(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid

Uniqueness

3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid is unique due to its specific structure, which includes both a benzoic acid moiety and an Fmoc-protected amino group. This combination allows for versatile applications in synthetic chemistry and material science, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO4/c31-28(32)20-10-7-9-19(16-20)22-11-2-1-8-21(22)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXMCMCXSAUANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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